molecular formula C16H12N2O2 B14209375 4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile CAS No. 832733-35-4

4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14209375
CAS No.: 832733-35-4
M. Wt: 264.28 g/mol
InChI Key: CVNQAUAGFJVPTJ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H12N2O2 It is a derivative of benzene, characterized by the presence of methoxy and methyl groups, as well as two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of benzene derivatives, followed by substitution reactions to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group under specific conditions.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted benzene derivatives.

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

832733-35-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-(2-methoxy-4-methylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H12N2O2/c1-11-3-6-15(16(7-11)19-2)20-14-5-4-12(9-17)13(8-14)10-18/h3-8H,1-2H3

InChI Key

CVNQAUAGFJVPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC

Origin of Product

United States

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